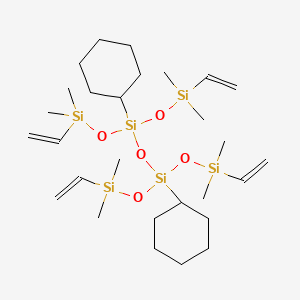

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane

概要

説明

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane is a complex organosilicon compound characterized by its unique structure, which includes multiple silicon-oxygen bonds and organic substituents

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane typically involves the reaction of dimethylvinylchlorosilane with dicyclohexylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable catalyst may be required to enhance the reaction efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to obtain the desired product.

化学反応の分析

Types of Reactions: 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride may be employed.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of silanol groups, while reduction may result in the formation of silanes.

科学的研究の応用

Materials Science

Silicone Polymers and Coatings

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane serves as a precursor in the synthesis of silicone polymers. Its ability to form cross-linked structures makes it valuable in producing elastomers and coatings with enhanced thermal stability and mechanical properties. Research shows that incorporating this compound into silicone formulations improves their resistance to environmental degradation and enhances their durability in harsh conditions.

Case Study: Enhanced Coatings

A study demonstrated that coatings formulated with this compound exhibited superior adhesion and flexibility compared to traditional silicone coatings. The resulting materials showed a significant reduction in crack formation under thermal cycling tests, making them suitable for applications in automotive and aerospace industries.

Organosilicon Chemistry

Silane Coupling Agents

In organosilicon chemistry, this compound functions as a silane coupling agent. Its dual functionality allows it to bond organic materials to inorganic substrates effectively. This property is particularly useful in creating composites that require strong interfacial adhesion between different material phases.

Table: Comparison of Silane Coupling Agents

| Property | This compound | Other Common Silanes |

|---|---|---|

| Reactivity | Moderate | High |

| Functional Groups | Vinyl and siloxy groups | Varies |

| Application | Composite materials | Adhesives, sealants |

Nanotechnology

Nanocomposites

This compound is also explored in the development of nanocomposites. Its ability to modify the surface properties of nanoparticles allows for improved dispersion within polymer matrices. This leads to enhanced mechanical and thermal properties of the final composite materials.

Case Study: Nanocomposite Development

Research involving the incorporation of silica nanoparticles treated with this siloxane compound into polymer matrices revealed significant improvements in tensile strength and thermal stability. The modified nanocomposites demonstrated better performance under elevated temperatures compared to untreated counterparts.

Biomedical Applications

Drug Delivery Systems

Emerging studies suggest potential applications in drug delivery systems due to its biocompatibility and ability to form stable micelles with therapeutic agents. The unique structure of this compound facilitates controlled release mechanisms essential for effective drug delivery.

作用機序

The mechanism by which 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane exerts its effects involves its interaction with molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes.

類似化合物との比較

Pentaerythritol tetraacrylate

Trimethylolpropane triacrylate

Di(trimethylolpropane) tetraacrylate

Trimethylolpropane trimethacrylate

生物活性

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane (CAS Number: 302912-37-4) is a siloxane compound characterized by its unique molecular structure and potential applications in various fields, including biomedicine and materials science. This article focuses on the biological activity of this compound, exploring its mechanisms, effects, and case studies that illustrate its applications.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Weight : 643.27 g/mol

- Linear Formula :

| Property | Value |

|---|---|

| Molecular Weight | 643.27 g/mol |

| CAS Number | 302912-37-4 |

| Refractive Index | 1.4710 |

| Storage Class | Combustible Solids |

| WGK (Germany) | 3 |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to reduce biofilm formation in various microorganisms, which is crucial for applications in medical devices and coatings.

Case Study: Biofilm Reduction

In a study examining the efficacy of this compound on Pseudomonas aeruginosa biofilms, it was observed that surfaces treated with this siloxane compound demonstrated a reduction of biofilm coverage by over 90% after 24 hours under dynamic flow conditions. This suggests its potential as a coating material that can prevent microbial colonization on medical devices.

Surface Modifications

The compound has also been utilized in the development of slippery self-lubricating surfaces. These surfaces are designed to repel biological materials, making them ideal for applications where cleanliness and sterility are paramount.

The mechanism involves the formation of a slippery layer that reduces adhesion between the surface and biological materials. This layer is created through the incorporation of lubricating liquids within a polymer matrix formed by the siloxane compound.

Table 2: Biological Activity Summary

| Activity | Description |

|---|---|

| Antimicrobial | Reduces biofilm formation by >90% |

| Surface Modification | Creates slippery, non-adhering surfaces |

| Application Areas | Medical devices, coatings for cleanliness |

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various pathogens such as Staphylococcus aureus and Escherichia coli. The results indicate not only a reduction in cell viability but also alterations in cell morphology upon exposure to the compound.

In Vivo Applications

Preliminary in vivo studies suggest that coatings made from this siloxane compound can significantly reduce infection rates in surgical implants. The coated implants showed lower bacterial colonization compared to uncoated controls.

特性

IUPAC Name |

cyclohexyl-[cyclohexyl-bis[[ethenyl(dimethyl)silyl]oxy]silyl]oxy-bis[[ethenyl(dimethyl)silyl]oxy]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58O5Si6/c1-13-34(5,6)29-38(30-35(7,8)14-2,27-23-19-17-20-24-27)33-39(31-36(9,10)15-3,32-37(11,12)16-4)28-25-21-18-22-26-28/h13-16,27-28H,1-4,17-26H2,5-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHRTKROMQPNOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C1CCCCC1)(O[Si](C)(C)C=C)O[Si](C2CCCCC2)(O[Si](C)(C)C=C)O[Si](C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58O5Si6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。